S100C is primarily expressed in the brain and other tissues such as muscle and skin. It is classified under the S100 family of proteins, which are known for their ability to bind calcium ions and exhibit diverse biological functions. The S100 proteins are generally categorized based on their molecular weight, with S100C having a molecular weight of approximately 10 kDa.
The synthesis of S100C can be achieved through recombinant DNA technology. Commonly, Escherichia coli strains such as BL21 are used as host cells for the expression of recombinant S100C proteins. The process typically involves:
This method allows for high yields of purified S100C suitable for further analysis.
S100C protein consists of 92 amino acids and contains two EF-hand motifs that facilitate calcium binding. The protein exhibits a characteristic dimeric structure when bound to calcium ions, which is essential for its functional activity. Structural studies have shown that the calcium-bound form undergoes conformational changes that enhance its interaction with target proteins .
S100C participates in several biochemical reactions primarily through its calcium-binding capability. Upon binding calcium ions, S100C can interact with various target proteins, modulating their activity. This interaction often leads to conformational changes in both the S100C protein and its target, influencing cellular signaling pathways.
The binding mechanism typically involves:
The mechanism of action for S100C involves its role as a calcium sensor within cells. When intracellular calcium levels rise, S100C binds these ions, leading to:
Data suggest that dysregulation of S100C activity can contribute to disease states such as cancer, where it may promote tumor growth and metastasis .
These properties make S100C an interesting target for therapeutic interventions in diseases where calcium signaling is disrupted.
S100C has potential applications in various fields:
The S100 protein family traces its origin to 1965, when Blake Moore isolated a highly soluble fraction from bovine brain tissue that precipitated in 100% saturated ammonium sulfate solution—hence designated "S100" [1] [4] [9]. Initial biochemical characterization revealed this fraction contained two predominant proteins, S100B (a ββ homodimer) and S100A1 (an αβ heterodimer). Subsequent research identified additional members using tissue-specific isolation and immunological techniques.
Nomenclature evolved from tissue-based aliases (e.g., "calgizzarin" for S100A11) to a systematic genetic classification. The HUGO Gene Nomenclature Committee (HGNC) now designates S100 genes with an "S100" prefix followed by a letter/number combination (e.g., S100A1, S100B) based on chromosomal location and sequence homology [1] [5]. Most genes cluster within the Epidermal Differentiation Complex (EDC) on human chromosome 1q21, though exceptions exist (e.g., S100B on chromosome 21). S100C was reclassified as S100A11 upon recognition of its position within this genetic locus [4] [5].
S100 proteins exhibit a lineage-restricted distribution, appearing exclusively in chordates. Genomic analyses reveal:
S100 Subfamily | Jawless Fish | Cartilaginous Fish | Teleost Fish | Mammals | Notes |
---|---|---|---|---|---|
S100A1/A11 | - | + | + (A1, A10a/b, A11) | + | A10/A11 divergence in teleosts |
S100B | - | + | + | + | Highly conserved neural expression |
S100P | - | + | + | + | Involved in epithelial functions |
S100Z | - | ? | + | + | Limited functional data |
S100I (Ictacalcin) | - | - | + | - | Teleost-specific; calcium sensor |
S100V | - | - | + | - | Teleost-specific; function unknown |
A key evolutionary mechanism involves tandem gene duplication within the 1q21 EDC locus, facilitated by chromosomal rearrangements. This generated four conserved ancestral subgroups prior to mammalian radiation:
S100A11 resides within subgroup 2, sharing close ancestry with S100A10 and S100A1. Strong purifying selection acts on coding sequences, preserving core structural and functional domains across vertebrates [10].
S100 proteins are defined by a conserved dimeric architecture built from two EF-hand calcium-binding motifs per monomer:
Calcium binding induces a large conformational change: helices III and IV reorient, exposing a hydrophobic cleft critical for target protein interaction. This "calcium switch" mechanism is fundamental to S100 signaling [1] [4].
Dimerization: Most S100 proteins form stable, symmetric homodimers (e.g., S100A11/S100A11) or heterodimers (e.g., S100A8/S100A9, calprotectin) via non-covalent interactions between subunit helices I and IV. Dimer interfaces involve hydrophobic residues and are stabilized by salt bridges. Dimer formation precedes and is often essential for high-affinity calcium binding and target recognition [1] [9]. S100A11 predominantly forms homodimers.
Feature | Characteristics | Functional Implication |
---|---|---|
N-terminal EF-hand | 14-residue loop; Ca²⁺ coordinated by backbone O (Asp1, Gly4, Asp6, Asp9); Lower affinity (Kd ~10⁻⁴ M) | S100-specific signature; Initial calcium sensor; Modulates global conformation |
C-terminal EF-hand | 12-residue loop; Ca²⁺ coordinated by side-chain O (Asp1, Asp3, Asp5, water/Glu9, Glu12); Higher affinity (Kd ~10⁻⁶ M) | Drives major conformational change; Exposes hydrophobic target-binding cleft |
Dimer Interface | Formed by Helix I and Helix IV; Hydrophobic core (e.g., Phe, Leu, Ile) + Salt bridges (e.g., Arg, Glu) | Stabilizes dimer essential for function; Allows hetero/homodimerization |
Hinge Region | Flexible linker between EF-hands (~8 residues); Variable sequence | Influences dynamics of calcium-induced conformational change; Contributes to target specificity |
Metal Selectivity | Binds Ca²⁺, Zn²⁺, Cu²⁺; Zn²⁺ often binds at dimer interface (Cys/His residues); Modulates Ca²⁺ affinity/function | Enables integration of multiple signaling inputs; Can induce oligomerization (e.g., S100A9) |
Beyond calcium, many S100 proteins, including S100A11, bind transition metals (Zn²⁺, Cu²⁺) at distinct sites (often involving Cys and His residues at the dimer interface or C-terminus). Zinc binding typically occurs with μM affinity and can potentiate calcium binding, alter oligomerization state (e.g., S100A9 tetramerization), or directly influence target interactions [2] [7]. This multimodal metal sensing allows S100 proteins like S100A11 to integrate diverse cellular signals.
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